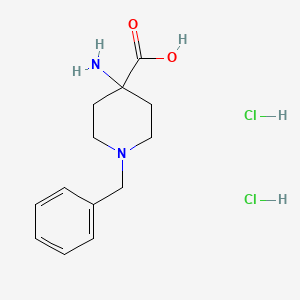

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

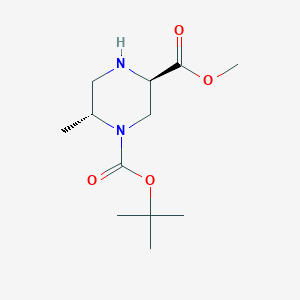

“4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2387595-81-3 . It has a molecular weight of 307.22 and its IUPAC name is 4-amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.2ClH/c14-13 (12 (16)17)6-8-15 (9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2, (H,16,17);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 385.7±42.0 °C and a predicted density of 1?±.0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Monoamine Releasing Agent

4-Benzylpiperidine, a closely related compound, acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis of Cdk5/p25 Kinase Inhibitors

4-Aminopiperidine, another related compound, is used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors . These inhibitors are significant in the study of neurodegenerative diseases like Alzheimer’s.

Synthesis of Antimalarials

4-Aminopiperidine is also used in the synthesis of antimalarials . This is crucial in the ongoing global fight against malaria.

Synthesis of Selective Cyclin-dependent Kinase 4/6 Inhibitors

This compound is used in the synthesis of selective cyclin-dependent kinase 4/6 inhibitors . These inhibitors are important in cancer research and treatment.

Synthesis of IKKβ Inhibitors

4-Aminopiperidine is used in the synthesis of IKKβ inhibitors . These inhibitors are significant in the study of inflammatory diseases and cancer.

Synthesis of Orally Bioavailable P2Y12 Antagonists

This compound is used in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are used to inhibit platelet aggregation, which is important in the prevention of blood clots.

Synthesis of Human and Murine Soluble Epoxide Hydrolase Inhibitors

4-Aminopiperidine is used in the synthesis of human and murine soluble epoxide hydrolase inhibitors . These inhibitors are used in the study of cardiovascular diseases.

Synthesis of Natural Alkaloids

Piperidine-4-carboxylic acid, a related compound, is used in the synthesis of natural alkaloids . This is significant in the study of various biological activities and pharmacological properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and have dual activity as cholinesterase and Aβ-aggregation inhibitors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Compounds with similar structures have been found to affect the p38 mapk pathway , which plays a crucial role in cellular responses to stress and inflammation.

Result of Action

Inhibition of the target proteins could lead to a decrease in the cellular responses to stress and inflammation .

Propiedades

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMUSRDOZLQKIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)